molecular formula C5H11NO B2659704 1-(oxetan-3-yl)ethan-1-amine CAS No. 1544892-89-8

1-(oxetan-3-yl)ethan-1-amine

Cat. No.: B2659704
CAS No.: 1544892-89-8
M. Wt: 101.149
InChI Key: YXKNHHVCEJACHK-BYPYZUCNSA-N
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Description

1-(Oxetan-3-yl)ethan-1-amine is an organic compound with the molecular formula C₅H₁₁NO. It features an oxetane ring, a four-membered cyclic ether, attached to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxetan-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures can yield oxetane derivatives . Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of carbonyl compounds with alkenes under photochemical conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of advanced catalysts and controlled reaction conditions is crucial to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxetan-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane-3-one derivatives, while substitution reactions can produce a variety of functionalized oxetanes .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(oxetan-3-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. The oxetane ring’s strain and reactivity make it a valuable moiety in medicinal chemistry, where it can enhance the binding affinity and selectivity of drug candidates. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

  • 1-(Oxetan-3-yl)methanamine
  • 1-(Oxetan-3-yl)propan-1-amine
  • 3-Aminooxetane

Comparison: 1-(Oxetan-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1-(oxetan-3-yl)methanamine, it has an additional carbon in the chain, affecting its steric and electronic properties. Similarly, 1-(oxetan-3-yl)propan-1-amine has a longer chain, which can alter its physical and chemical behavior. 3-Aminooxetane, on the other hand, lacks the ethanamine group, making it less versatile in certain synthetic applications .

Properties

IUPAC Name

1-(oxetan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKNHHVCEJACHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544892-89-8
Record name 1-(oxetan-3-yl)ethan-1-amine
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